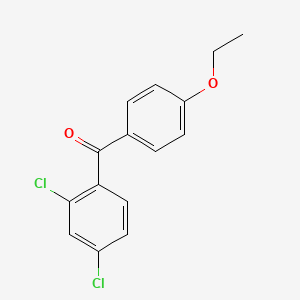
ethyl 3-(4-morpholinylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-morpholinylsulfonyl)benzoate, also known as Ebselen, is a small molecule drug that has been extensively studied for its therapeutic potential in various diseases. Ebselen has a unique structure that allows it to interact with multiple targets in the body, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Ethyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta in Alzheimer's disease. In infectious diseases research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Mécanisme D'action
Ethyl 3-(4-morpholinylsulfonyl)benzoate has a unique mechanism of action that allows it to interact with multiple targets in the body. This compound can act as an antioxidant, a glutathione peroxidase mimic, and a protein kinase C inhibitor. This compound can also interact with various enzymes and receptors such as cyclooxygenase-2, lipoxygenase, and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and protecting neurons from damage. This compound has also been shown to have anti-cancer, anti-viral, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments is its unique mechanism of action that allows it to interact with multiple targets in the body. This compound is also relatively easy to synthesize and has been extensively studied for its therapeutic potential in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on ethyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to further investigate its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of ethyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-bromo-4-morpholinylsulfonylbenzoic acid with ethyl alcohol in the presence of a base. The reaction results in the formation of this compound as a white solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGTRQJVGNREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)


